4-bromo-N-(cyclopropylmethyl)-3-methylaniline

Catalog No.
S13826459
CAS No.
M.F
C11H14BrN
M. Wt
240.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-(cyclopropylmethyl)-3-methylaniline

Product Name

4-bromo-N-(cyclopropylmethyl)-3-methylaniline

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-methylaniline

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

InChI

InChI=1S/C11H14BrN/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3

InChI Key

WZZWIFRGCQPAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCC2CC2)Br

4-bromo-N-(cyclopropylmethyl)-3-methylaniline is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a methylaniline structure. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it features a bromine atom at the para position relative to the amino group on the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding amines or other reduced forms.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide ions or amines, facilitating the synthesis of diverse derivatives.

These reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under varying temperature conditions depending on the specific reaction pathway chosen.

The synthesis of 4-bromo-N-(cyclopropylmethyl)-3-methylaniline can be achieved through several methods:

  • Bromination of 3-methylaniline: Starting with 3-methylaniline, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the para position.
  • N-Alkylation: The resulting 4-bromo-3-methylaniline can then be reacted with cyclopropylmethyl chloride in the presence of a base (such as sodium hydride) to form the final product.
  • Alternative methods: Other synthetic routes may involve coupling reactions or modifications using palladium-catalyzed cross-coupling techniques to achieve higher yields and purities.

4-bromo-N-(cyclopropylmethyl)-3-methylaniline has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Material Science: Its unique properties could be explored for creating advanced materials, such as polymers or coatings with specific functional attributes.
  • Chemical Research: It may also be used as an intermediate in synthesizing more complex organic compounds in research settings.

Several compounds share structural similarities with 4-bromo-N-(cyclopropylmethyl)-3-methylaniline. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-methylanilineBromine at para position; methyl group on aromatic ringLower steric hindrance due to fewer substituents
N-(cyclopropylmethyl)-4-bromoanilineCyclopropylmethyl group; lacks methyl substitutionDifferent substitution pattern affecting reactivity
5-Bromo-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamineComplex structure with multiple functional groupsPotential for diverse biological activities

These compounds highlight the uniqueness of 4-bromo-N-(cyclopropylmethyl)-3-methylaniline through its specific combination of substituents and structural arrangement, which may influence its reactivity and biological properties differently than its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

239.03096 g/mol

Monoisotopic Mass

239.03096 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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